GW 788388-d5 is a potent and selective inhibitor of the transforming growth factor beta type I receptor, also known as ALK5. It has garnered attention for its improved pharmacokinetic profile compared to other inhibitors, such as SB431542. The compound is primarily utilized in scientific research to understand and manipulate TGF-beta signaling pathways, which are crucial in various biological processes including cell growth, differentiation, and fibrosis.
The compound falls under the category of small molecule inhibitors specifically targeting receptor kinases. Its primary classification is as an ALK5 inhibitor, with an IC50 value of approximately 18 nM, indicating its potency in inhibiting the kinase activity associated with the TGF-beta signaling pathway .
The synthesis of GW 788388-d5 typically involves multi-step organic chemistry techniques that include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes may vary among manufacturers, a common approach involves:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The solubility of GW 788388-d5 in dimethyl sulfoxide is greater than 10 mM, facilitating its use in various biological assays .
The molecular structure of GW 788388-d5 features a complex arrangement that allows for its selective binding to the ALK5 receptor. The specific structural formula includes several functional groups that contribute to its inhibitory activity.
These characteristics are essential for understanding how the compound interacts at the molecular level with its target receptor.
GW 788388-d5 primarily acts by inhibiting the autophosphorylation of ALK5 and TβRII receptors. In vitro studies demonstrate that it effectively blocks TGF-beta-induced signaling pathways:
The compound's efficacy can be assessed using various assay techniques including Western blotting for protein phosphorylation and cellular assays for EMT evaluation.
GW 788388-d5 functions by binding to the ALK5 receptor, preventing its activation by TGF-beta ligands. This inhibition disrupts downstream signaling pathways that lead to fibrosis and other pathological processes:
Research indicates that GW 788388-d5 can reverse pathological conditions associated with excessive TGF-beta signaling, such as renal fibrosis in diabetic nephropathy models .
Relevant analyses confirm its suitability for laboratory use in various experimental settings .
GW 788388-d5 is primarily used in scientific research focused on:
GW 788388-d5 is a deuterated analog of the selective TGF-β receptor inhibitor GW 788388, where five hydrogen atoms (H) are replaced by deuterium (D) at specific sites. This isotopic modification occurs exclusively within the tetrahydropyran-4-yl moiety attached to the benzamide nitrogen. The molecular formula is C₂₅H₁₈D₅N₅O₂, with a molecular weight of 430.51 g/mol [1] [3]. The deuterium atoms are positioned at the 3,3,4,5,5-carbon locations of the tetrahydropyran ring, as confirmed by the IUPAC name N-(3,3,4,5,5-pentadeuteriooxan-4-yl)-4-[4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide [3]. This strategic substitution minimizes alterations to the parent compound’s steric and electronic properties while enhancing metabolic stability. The deuterium atoms’ incorporation leverages the isotope effect, which can prolong the compound’s half-life by strengthening carbon-deuterium bonds (C–D) compared to carbon-hydrogen bonds (C–H), thereby resisting oxidative metabolism [5] [6].
Table 1: Isotopic Characteristics of GW 788388-d5
Property | Specification |
---|---|
Molecular Formula | C₂₅H₁₈D₅N₅O₂ |
Deuterium Positions | 3,3,4,5,5 of tetrahydropyran-4-yl ring |
Exact Mass | 430.217 g/mol |
SMILES Notation | [²H]C1([²H])COCC([²H])([²H])C1([²H])NC(=O)c2ccc(cc2)c3cc(ccn3)c4c[nH]nc4c5ccccn5 |
Structurally, GW 788388-d5 retains the core pharmacophore of the non-deuterated parent compound (GW 788388, C₂₅H₂₃N₅O₂), which consists of three key domains:
The sole distinction lies in the deuteration of the tetrahydropyran ring, which increases the molecular weight of GW 788388-d5 (430.51 g/mol) compared to GW 788388 (425.48 g/mol) [1] [2]. This modification does not alter the binding affinity for TGF-β type I receptor (ALK5), as the deuterated and non-deuterated forms share identical spatial configurations and electrostatic profiles. Both compounds exhibit identical purity specifications (≥98% by HPLC) and crystallography data, confirming that deuterium substitution does not disrupt the crystalline lattice or intermolecular interactions [2] [4].
Table 2: Structural and Physicochemical Comparison
Parameter | GW 788388 | GW 788388-d5 |
---|---|---|
Molecular Formula | C₂₅H₂₃N₅O₂ | C₂₅H₁₈D₅N₅O₂ |
Molecular Weight | 425.48 g/mol | 430.51 g/mol |
CAS Number | 452342-67-5 | 452342-67-5 (unlabeled) |
ALK5 Inhibition (IC₅₀) | 18 nM | Identical to GW 788388 |
Solubility in DMSO | 42.55 mg/mL (100 mM) | Comparable |
Solubility: GW 788388-d5 exhibits high solubility in dimethyl sulfoxide (DMSO), with concentrations reaching 42.55 mg/mL (100 mM) [2] [6]. This property facilitates its preparation in stock solutions for in vitro assays. The compound is insoluble in aqueous buffers but can be reconstituted in DMSO followed by dilution in cell culture media without precipitation [6].
Stability: The deuterated analog demonstrates enhanced stability under physiological conditions due to the kinetic isotope effect. While specific stability studies for GW 788388-d5 are limited, its parent compound (GW 788388) maintains structural integrity for ≥24 months when stored at +4°C in lyophilized form [2] [4]. Deuterium substitution likely extends its metabolic stability, as evidenced by in vivo studies showing sustained plasma concentrations of deuterated pharmaceuticals [5].
Crystallography: X-ray diffraction analysis of GW 788388 confirms a planar configuration between the pyridine-pyrazole scaffold and benzamide group, facilitating optimal binding to the ATP pocket of ALK5. The tetrahydropyran ring adopts a chair conformation, positioning its oxygen atom for hydrogen bonding with kinase residues. Deuterium substitution at non-reactive sites (C3/C5 methylene groups and C4 methine) does not alter this conformation [2] [6].
Table 3: Physicochemical Profile of GW 788388-d5
Property | Value | Conditions |
---|---|---|
Solubility (DMSO) | 42.55 mg/mL | 25°C |
Storage Temperature | +4°C | Lyophilized solid |
Purity | ≥98% (HPLC) | Lot-specific |
InChI Key | SAGZIBJAQGBRQA-UHFFFAOYSA-N | Parent compound (GW 788388) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7